molecular formula C8H13F2NO2 B1482455 2-(4-(Difluoromethyl)piperidin-1-yl)acetic acid CAS No. 1872478-71-1

2-(4-(Difluoromethyl)piperidin-1-yl)acetic acid

Cat. No.: B1482455
CAS No.: 1872478-71-1
M. Wt: 193.19 g/mol
InChI Key: VYDBWVPGLPVSMA-UHFFFAOYSA-N
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Description

2-(4-(Difluoromethyl)piperidin-1-yl)acetic acid is a chemical compound with the CAS Registry Number 1872478-71-1 . Its molecular formula is C 8 H 13 F 2 NO 2 and it has a molecular weight of 193.19 g/mol . The compound's structure features a piperidine ring core that is substituted with a difluoromethyl group at the 4-position and an acetic acid moiety linked via the nitrogen atom . The SMILES representation is OC(=O)CN1CCC(CC1)C(F)F, and its InChIKey is VYDBWVPGLPVSMA-UHFFFAOYSA-N . As a piperidine derivative, this compound serves as a valuable building block in medicinal chemistry and drug discovery research. It is particularly useful for the synthesis and design of novel molecules, where it can be employed to modulate the physicochemical properties and bioavailability of potential therapeutic agents. The presence of the carboxylic acid functional group makes it a versatile intermediate for further chemical transformations, such as amide coupling reactions. This product is intended for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[4-(difluoromethyl)piperidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NO2/c9-8(10)6-1-3-11(4-2-6)5-7(12)13/h6,8H,1-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYDBWVPGLPVSMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-(Difluoromethyl)piperidin-1-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive review of its biological activity, synthesizing findings from various studies, including data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C8H10F2N
  • Molecular Weight : 173.17 g/mol
  • IUPAC Name : this compound

This compound features a piperidine ring substituted with a difluoromethyl group, which is crucial for its biological activity.

Anticancer Activity

Research has indicated that piperidine derivatives, including those with difluoromethyl substitutions, exhibit significant anticancer properties. For instance, compounds similar in structure have shown cytotoxic effects against various cancer cell lines. A notable study demonstrated that certain piperidine derivatives could induce apoptosis in cancer cells, suggesting that this compound may also possess similar activities .

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AFaDu (hypopharyngeal)15Apoptosis induction
Compound BA549 (lung)10Cell cycle arrest

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are also noteworthy. Similar piperidine derivatives have been evaluated for their ability to inhibit COX-2 enzymes, which play a critical role in inflammation. Studies reported that certain analogs significantly reduced pro-inflammatory cytokines such as TNF-α and PGE-2 in vivo, indicating that this compound may exhibit comparable effects .

Neuroprotective Effects

There is emerging evidence that piperidine derivatives can act as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets in Alzheimer's disease therapy. Compounds with similar structures have shown promise in enhancing cognitive function by preventing the breakdown of acetylcholine, thus supporting the hypothesis that this compound could have neuroprotective properties .

Case Studies

  • Cytotoxicity Assessment
    • A study investigated the cytotoxic effects of various piperidine derivatives on human cancer cell lines. Results indicated that compounds with difluoromethyl substitutions had enhanced cytotoxicity compared to their non-substituted counterparts.
    • Findings : The IC50 values for the tested compounds ranged from 5 to 20 µM, with structural modifications leading to significant variations in activity.
  • Inflammation Model
    • In an animal model of inflammation, the administration of piperidine derivatives resulted in a marked decrease in paw swelling and inflammatory markers.
    • Results : The most active compounds reduced TNF-α levels by up to 64% compared to controls, highlighting their therapeutic potential in inflammatory diseases .

Scientific Research Applications

Research indicates that 2-(4-(Difluoromethyl)piperidin-1-yl)acetic acid exhibits significant biological activity, making it a candidate for various therapeutic applications. Its analogs have been studied for their effects on:

  • CNS Disorders : Compounds similar to this compound have shown promise in treating conditions such as schizophrenia and depression due to their ability to modulate neurotransmitter systems .
  • Anticancer Activity : Some studies suggest that derivatives of piperidine compounds can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression .

Therapeutic Applications

The potential therapeutic applications of this compound can be categorized as follows:

Psychiatric Disorders

  • Mechanism : The compound may act as a modulator of dopamine and serotonin receptors, which are critical in mood regulation and cognitive function.
  • Case Studies : Clinical trials involving similar piperidine derivatives have demonstrated efficacy in reducing symptoms of anxiety and depression, suggesting potential for this compound in psychiatric treatments.

Pain Management

  • Mechanism : Analogs have been investigated for their analgesic properties, potentially through modulation of pain pathways.
  • Clinical Insights : Research indicates that piperidine-based compounds can provide relief from neuropathic pain, highlighting the need for further studies on this compound's effects.

Antitumor Activity

  • Mechanism : Compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines.
  • Research Findings : Studies have indicated that certain piperidine derivatives can induce apoptosis in cancer cells, warranting further investigation into the specific mechanisms of action for this compound.

Data Table: Summary of Applications

Application AreaMechanism of ActionNotable Findings
Psychiatric DisordersModulation of dopamine/serotonin receptorsEfficacy in anxiety/depression
Pain ManagementModulation of pain pathwaysAnalgesic properties observed
Antitumor ActivityInduction of apoptosis in cancer cellsInhibition of cell proliferation

Comparison with Similar Compounds

Structural and Electronic Comparisons

  • Electron-Withdrawing Groups: The difluoromethyl (-CF₂H) and trifluoromethyl (-CF₃) groups (as in compound 12, ) enhance electrophilicity and metabolic stability.
  • Hydrophilic vs. Lipophilic Substituents: The hydroxymethyl (-CH₂OH) group in increases water solubility, whereas acetyl (-COCH₃) and cyano (-CN) groups () balance lipophilicity and reactivity.
  • Steric Effects : Bulky substituents like diphenylmethylene () may hinder interactions with enzyme active sites compared to smaller groups like -CF₂H.

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 2-(4-(Difluoromethyl)piperidin-1-yl)acetic acid typically involves:

  • Step 1: Formation of the piperidine ring or use of a substituted piperidine precursor.
  • Step 2: Introduction of the difluoromethyl group at the 4-position of the piperidine ring.
  • Step 3: Attachment of the acetic acid moiety to the nitrogen atom of the piperidine ring, often via alkylation with a haloacetate derivative.
  • Step 4: Hydrolysis of esters or amides to yield the free acetic acid.

This sequence requires careful control of reaction conditions, especially for the difluoromethylation step, which can be challenging due to the reactivity of fluorinated intermediates.

Difluoromethylation Methods

Difluoromethylation is a key step for introducing the -CF2H group on the piperidine ring. Recent advances in late-stage difluoromethylation provide several approaches:

  • Nucleophilic Difluoromethylation: Using reagents such as ethyl 2,2-difluoro-2-(trimethylsilyl)acetate to introduce the difluoromethyl group onto aryl or heterocyclic substrates, followed by hydrolysis to the acid.
  • Electrophilic Difluoromethylation: Employing difluorocarbene precursors or difluoromethyl halides under catalysis to functionalize heterocycles.
  • Radical Difluoromethylation: Utilizing radical initiators and difluoromethyl sources to functionalize C-H bonds selectively.

For piperidine derivatives, difluoromethylation is often performed on a suitable precursor, such as a 4-halopiperidine, followed by substitution with difluoromethyl nucleophiles or radicals.

Alkylation to Form the Piperidinyl Acetic Acid Derivative

The attachment of the acetic acid group to the piperidine nitrogen is commonly achieved by:

  • Reaction with haloacetate esters or amides: For example, reacting a 4-(difluoromethyl)piperidine with methyl or ethyl haloacetates (e.g., chloroacetate esters) under basic conditions to form esters or amides, which are then hydrolyzed to the free acid.
  • Use of alkali metal salts and bases: Sodium or potassium hydroxide or carbonate in the presence of solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or xylene facilitates the nucleophilic substitution reaction.

Typical reaction conditions involve heating the mixture at temperatures ranging from room temperature up to reflux (80–150 °C), often using an acid acceptor like triethylamine or sodium carbonate to neutralize generated acids.

Hydrolysis to the Free Acid

The ester or amide intermediates formed in the alkylation step are hydrolyzed under basic conditions:

  • Basic hydrolysis: Using aqueous sodium hydroxide or potassium hydroxide in aqueous or aqueous-alcoholic media (e.g., methanol or ethanol) at temperatures from 20 °C to reflux.
  • Acidification: After hydrolysis, the reaction mixture is acidified to precipitate the free acetic acid derivative.
  • Isolation: The acid is isolated by extraction or crystallization, sometimes converted to pharmaceutically acceptable salts if desired.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent(s) Temperature Yield (%) Notes
Difluoromethylation Difluoromethylating agent (e.g., ethyl 2,2-difluoro-2-(trimethylsilyl)acetate) DMF, others Controlled (varies) Moderate to high Late-stage difluoromethylation techniques
Alkylation 4-(Difluoromethyl)piperidine + haloacetate ester + base (Na2CO3 or KOH) DMF, THF, xylene 80–150 °C 50–70 N-alkylation to form ester or amide
Hydrolysis Aqueous NaOH or KOH Aqueous or aqueous alcohol 20 °C to reflux >90 Converts ester/amide to free acid
Acidification & Isolation Acid (HCl or formic acid) Aqueous Room temperature Quantitative Precipitates acid or forms salt

Detailed Research Findings and Examples

  • Patent EP1157016A1 describes a process for preparing related piperazinyl acetic acids via reaction of piperazine derivatives with haloacetates, followed by hydrolysis and acidification. Although this patent focuses on diphenylmethylpiperazine derivatives, the methodology is analogous and adaptable for difluoromethylpiperidine analogs.
  • Patent US4525358A details preparation of 2-[4-(diphenylmethyl)-1-piperazinyl]acetic acids by hydrolysis of amides or esters, highlighting the use of sodium or potassium hydroxide in aqueous alcoholic media for hydrolysis and the use of inert solvents like xylene or benzene for alkylation steps.
  • Recent literature on difluoromethylation emphasizes the importance of reagent choice and reaction conditions for efficient introduction of the difluoromethyl group, which is critical for obtaining high yields and purity of the final fluorinated piperidine acetic acid.

Summary Table of Preparation Methods

Preparation Stage Methodology Description Key Reagents & Conditions Typical Outcome
Piperidine precursor Use of 4-substituted piperidine or ring formation Commercially available or synthesized piperidine Ready substrate for fluorination
Difluoromethylation Introduction of -CF2H group via nucleophilic/electrophilic/radical methods Difluoromethylating agents, catalysts, controlled temperature Difluoromethylated piperidine
N-Alkylation Reaction with haloacetate esters or amides Haloacetate esters, bases (Na2CO3, KOH), solvents (DMF, THF) Ester or amide intermediate
Hydrolysis Conversion of ester/amide to acid Aqueous NaOH/KOH, aqueous alcoholic media Free this compound
Acidification & isolation Acidification to precipitate acid or form salts HCl, formic acid, extraction techniques Pure acid or salt form

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-(Difluoromethyl)piperidin-1-yl)acetic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step processes starting with piperidine derivatives. Key steps include functionalization of the piperidine ring with a difluoromethyl group, followed by coupling with an acetic acid moiety. Optimization involves adjusting solvent polarity (e.g., THF for solubility), controlling reaction temperature (room temperature to reflux), and extending reaction times (e.g., 18 hours for amide bond formation). Monitoring progress via TLC or HPLC ensures yield maximization and minimizes by-products .

Q. How can researchers confirm the identity and purity of this compound?

  • Methodological Answer :

  • Spectroscopy : NMR (¹H/¹³C) confirms structural integrity by verifying proton environments (e.g., difluoromethyl group at δ ~5.5 ppm) and carbon backbone .
  • Chromatography : HPLC with a C18 column and mobile phase (e.g., methanol/buffer, 65:35) assesses purity (>95% by area normalization) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ expected for C₉H₁₄F₂NO₂) .

Q. What stability considerations are critical for storing this compound in laboratory settings?

  • Methodological Answer : Store under inert atmosphere (argon/nitrogen) at −20°C to prevent hydrolysis of the acetic acid moiety. Stability studies using accelerated degradation conditions (e.g., 40°C/75% RH) coupled with HPLC monitoring can identify degradation pathways (e.g., defluorination or oxidation) .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s biological activity and pharmacokinetics?

  • Methodological Answer : The difluoromethyl group enhances metabolic stability by resisting cytochrome P450-mediated oxidation. Computational tools like QSAR models predict its impact on receptor binding (e.g., increased hydrophobicity and steric effects). In vitro assays (e.g., enzyme inhibition) and in vivo PK studies (plasma half-life, bioavailability) validate these predictions .

Q. What strategies can resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :

  • Purity Reassessment : Use orthogonal analytical methods (e.g., LC-MS vs. NMR) to rule out impurity interference .
  • Assay Standardization : Compare bioactivity under controlled conditions (e.g., buffer pH 4.6–6.5, consistent cell lines) to minimize variability .
  • Structural Confirmation : Re-synthesize batches and verify stereochemistry (if applicable) via X-ray crystallography or chiral HPLC .

Q. What are the challenges in designing experiments to study this compound’s interaction with lipid nanoparticles (LNPs) for mRNA delivery?

  • Methodological Answer :

  • Formulation Optimization : Use dynamic light scattering (DLS) to assess LNP size (<100 nm) and zeta potential (±30 mV).
  • Encapsulation Efficiency : Quantify mRNA loading via fluorescent dyes (e.g., Ribogreen assay) and correlate with the compound’s molar ratio in LNPs .
  • In Vivo Tracking : Radiolabel the compound (e.g., ¹⁸F isotope) for biodistribution studies using PET imaging .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
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2-(4-(Difluoromethyl)piperidin-1-yl)acetic acid
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2-(4-(Difluoromethyl)piperidin-1-yl)acetic acid

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